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This guide provides a detailed comparative analysis of two investigational myeloperoxidase
(MPO) inhibitors, AZD4831 and AZD5904. Both small molecules, developed by AstraZeneca,
are designed to irreversibly inhibit MPO, a key enzyme implicated in various inflammatory and
cardiovascular diseases. This document synthesizes available preclinical and clinical data to
offer a comprehensive overview of their pharmacological profiles, therapeutic potential, and key
differences.

Introduction to Myeloperoxidase (MPO) Inhibition

Myeloperoxidase is a heme-containing enzyme predominantly found in neutrophils and
monocytes.[1] Upon activation of these immune cells, MPO is released and catalyzes the
formation of hypochlorous acid (HOCI) and other reactive oxygen species.[2][3] While essential
for host defense, excessive MPO activity can lead to oxidative stress, tissue damage, and
inflammation, contributing to the pathophysiology of diseases such as heart failure,
atherosclerosis, and chronic kidney disease.[2][4] MPO inhibitors aim to mitigate this
pathological activity.[3]

Mechanism of Action: Irreversible Inhibition
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Both AZD4831 and AZD5904 are mechanism-based irreversible inhibitors of MPO.[1][5] This
means they are initially oxidized by the MPO enzyme, which then leads to the formation of a

covalent bond with the enzyme's active site, permanently inactivating it.[1][6] This irreversible

action provides sustained target engagement.

Quantitative Data Comparison

The following tables summarize the available quantitative data for AZD4831 and AZD5904,

compiled from various preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

Parameter

AZDA4831

AZD5904

MPO IC50

1.5 nM[4][7][8]

140 nM[9][10]

Selectivity over TPO

>450-fold[4][7][8]

10-19 fold over LPO and
TPOI[9]

Inhibition of PMA-stimulated

HOCI in human neutrophils

Not specified

>90% inhibition at 1 uM[9]

Table 2: Pharmacokinetic Properties

Parameter AZDA4831 AZD5904

Route of Administration Oral[6] Oral[9]

Elimination Half-life ~60 hours[6] Not specified

Plasma Protein Binding Not specified 44%][9]
Metabolism/Clearance Not specified Primarily renal clearance[9]

Blood-Brain Barrier

Penetration

Limited[4][7][8]

Low[9]

Table 3: Clinical Development and Key Findings
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Aspect AZDA4831 AZD5904

) ) ) ) Open for proposals in various
Primary Therapeutic Area of Heart Failure with Preserved ] )
o o ) therapeutic areas (excluding
Investigation Ejection Fraction (HFpEF)[1] ]
neuroscience and CVRM)[9]

Phase 2b/3 (ENDEAVOR trial)

Highest Phase of Development Phase 1[5][9]
[41[5]
Phase lla SATELLITE trial Administered to 181 healthy
showed a 69% reduction in volunteers in five Phase 1
Key Clinical Findings MPO activity in HFpEF studies. No overtly drug-
patients.[2] The drug was related adverse events were
generally well-tolerated.[2] identified.[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of
scientific findings. Below are representative protocols based on the available literature.

MPO Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to reduce MPO activity by 50%
(IC50).

Materials:

» Purified human MPO

e Hydrogen peroxide (H202)

o Amplex Red reagent

o Assay buffer (e.g., phosphate buffer)

e Test compounds (AZD4831 or AZD5904)

» Microplate reader
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Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

e In a microplate, add the purified MPO enzyme to each well.

e Add the different concentrations of the test compounds to the respective wells.
 Incubate the enzyme and inhibitor for a specified period to allow for binding.

« Initiate the enzymatic reaction by adding a solution containing H202 and Amplex Red.

o Measure the rate of H202 consumption by monitoring the fluorescence of the reaction
product at the appropriate wavelength.

o Calculate the percentage of MPO inhibition for each compound concentration relative to a
control with no inhibitor.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

In Vivo MPO Activity Assessment in a Rat Model
(Zymosan-activated peritonitis)

This protocol assesses the in vivo efficacy of an MPO inhibitor.

Materials:

Sprague-Dawley rats

Zymosan A

Test compound (e.g., AZD5904)

Anesthesia

Peritoneal lavage buffer
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o Assay for glutathione sulfonamide (a biomarker of MPO activity)

Procedure:

Administer the test compound to the rats via the desired route (e.g., oral gavage).
» After a specified time, induce peritonitis by intraperitoneal injection of Zymosan A.

» At a predetermined time point after zymosan injection, anesthetize the animals and collect
peritoneal fluid via lavage.

e Process the peritoneal lavage fluid to measure the concentration of glutathione sulfonamide.

o Compare the levels of the MPO-specific biomarker in treated versus untreated animals to
determine the in vivo inhibition of MPO activity.[9]
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Caption: MPO released from activated neutrophils utilizes H202 and CI~ to produce HOCI.

Mechanism of Irreversible MPO Inhibition
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Caption: Mechanism-based inhibitors are oxidized by MPO, leading to covalent inactivation.

Experimental Workflow for MPO Inhibitor Evaluation
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Caption: A general workflow for the development of MPO inhibitors.

Comparative Discussion
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AZD4831 and AZD5904 share the same fundamental mechanism of action as irreversible MPO
inhibitors. However, the available data highlight significant differences in their potency,
selectivity, and clinical development paths.

Potency and Selectivity: AZD4831 demonstrates substantially higher in vitro potency against
MPO, with an IC50 in the low nanomolar range, compared to the mid-nanomolar potency of
AZD5904.[4][71[8][9][10] Furthermore, AZD4831 exhibits a much greater selectivity for MPO
over the related thyroid peroxidase (TPO), a critical attribute for minimizing potential off-target
effects on thyroid function.[4][7][8][9]

Clinical Development: AZD4831 has progressed further in clinical trials, with an ongoing Phase
2b/3 study in patients with HFpEF.[4][5][11] The earlier Phase lla SATELLITE trial provided
proof of target engagement in this patient population.[2] In contrast, AZD5904 has completed
Phase 1 studies in healthy volunteers and is available through AstraZeneca's Open Innovation
platform for further research in various disease areas.[5][9] This suggests that while AZD5904
established a safety profile, AZD4831 was prioritized for further development, likely due to its
superior potency and selectivity profile.

Therapeutic Implications: The focus of AZD4831 on HFpEF aligns with the growing body of
evidence implicating MPO-driven inflammation and oxidative stress in the pathophysiology of
this condition.[2][4] The broader availability of AZD5904 for research could facilitate the
exploration of MPO inhibition in a wider range of inflammatory and fibrotic diseases.

Conclusion

Both AZD4831 and AZD5904 are valuable research tools and potential therapeutic agents
targeting MPO. AZD4831 has emerged as a highly potent and selective MPO inhibitor with a
clear clinical development trajectory in cardiovascular disease. AZD5904, while less potent,
represents a well-characterized MPO inhibitor that can be utilized to investigate the role of
MPO in other disease contexts. The comparative data presented in this guide offer a
foundation for researchers to understand the nuances of these two important molecules and to
inform future drug development efforts in the field of MPO inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10830898?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

